molecular formula C30H38N2O8 B14035189 Boc-Thr(Fmoc-Leu)-OH

Boc-Thr(Fmoc-Leu)-OH

Cat. No.: B14035189
M. Wt: 554.6 g/mol
InChI Key: RRBJZTPVMBBJNT-UHFFFAOYSA-N
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Description

Boc-Thr(Fmoc-Leu)-OH: is a compound used in peptide synthesis. It is a derivative of amino acids where Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are protecting groups for the amino acids threonine and leucine, respectively. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Fmoc-Leu)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is removed using a base like piperidine, allowing the next amino acid to couple. This cycle of deprotection and coupling continues until the desired peptide sequence is achieved .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of green solvents and optimized reaction conditions are also considered to minimize environmental impact .

Mechanism of Action

The mechanism of action of Boc-Thr(Fmoc-Leu)-OH involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated amino acid. The protecting groups (Boc and Fmoc) prevent side reactions, ensuring the correct sequence of amino acids . The molecular targets and pathways involved depend on the specific peptide synthesized and its intended application .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O8/c1-17(2)15-24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBJZTPVMBBJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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